Benzenesulfonamide, p-((dicyanomethyl)azo)-
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Overview
Description
Benzenesulfonamide, p-((dicyanomethyl)azo)- is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a dicyanomethyl azo group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, p-((dicyanomethyl)azo)- typically involves the coupling of benzenesulfonyl chloride with a dicyanomethyl azo compound. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, p-((dicyanomethyl)azo)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, p-((dicyanomethyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Benzenesulfonamide, p-((dicyanomethyl)azo)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, p-((dicyanomethyl)azo)- involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting this enzyme, the compound can disrupt cellular functions, leading to its potential therapeutic effects. The molecular pathways involved include the inhibition of enzyme activity and interference with cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar structures but different substituents on the benzenesulfonamide group.
Azo compounds: Compounds containing the azo group (-N=N-) but with different substituents.
Uniqueness
Benzenesulfonamide, p-((dicyanomethyl)azo)- is unique due to the presence of both the benzenesulfonamide and dicyanomethyl azo groups. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to inhibit specific enzymes and its potential therapeutic effects set it apart from other similar compounds .
Properties
CAS No. |
90323-46-9 |
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Molecular Formula |
C9H7N5O2S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
4-(dicyanomethyldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C9H7N5O2S/c10-5-8(6-11)14-13-7-1-3-9(4-2-7)17(12,15)16/h1-4,8H,(H2,12,15,16) |
InChI Key |
LZKLFPQFCFFTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC(C#N)C#N)S(=O)(=O)N |
Origin of Product |
United States |
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